molecular formula C10H9N3O2 B2624313 Ethyl 1,2,4-benzotriazine-3-carboxylate CAS No. 99185-60-1

Ethyl 1,2,4-benzotriazine-3-carboxylate

Cat. No.: B2624313
CAS No.: 99185-60-1
M. Wt: 203.201
InChI Key: JLCHYYKHFUBNOH-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 1,2,4-benzotriazine-3-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,4-benzotriazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of o-dianisidine or o-anisidine with ethyl N-arylhydrazono chloroacetate. The reaction typically takes place in an ethanolic sodium ethoxide solution, followed by the addition of the appropriate hydrazonoyl halides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,4-benzotriazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazonoyl halides, sodium ethoxide, and ethanolic HCl. The reaction conditions vary depending on the desired product and the type of reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazonoyl halides can produce various benzotriazine derivatives .

Mechanism of Action

The mechanism of action of ethyl 1,2,4-benzotriazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1,2,4-benzotriazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other benzotriazine and indole derivatives .

Properties

IUPAC Name

ethyl 1,2,4-benzotriazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCHYYKHFUBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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